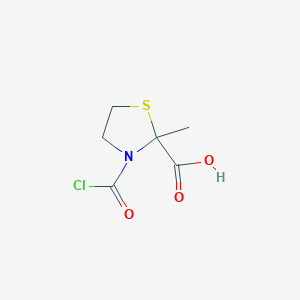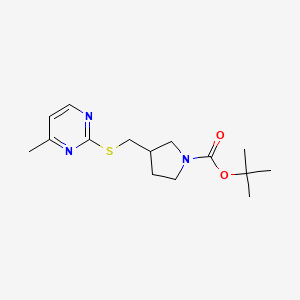
3,4-Dibromo-1,7-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms This compound is characterized by the presence of two bromine atoms at the 3 and 4 positions of the 1,7-naphthyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1,7-naphthyridine typically involves the bromination of 1,7-naphthyridine. One common method is the reaction of 1,7-naphthyridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where bromine atoms are introduced at the 3 and 4 positions of the naphthyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction parameters, such as temperature, concentration, and reaction time, is crucial for optimizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibromo-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.
Cross-Coupling Reactions: The bromine atoms can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are typically used in cross-coupling reactions.
Major Products Formed
Substitution Products: Various substituted naphthyridines depending on the nucleophile used.
Oxidation Products: Naphthyridine N-oxides.
Reduction Products: Dihydronaphthyridines.
Cross-Coupling Products: Biaryl or diaryl compounds.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-1,7-naphthyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Coordination Chemistry:
Chemical Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-1,7-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atoms can enhance the compound’s binding affinity to its target through halogen bonding or hydrophobic interactions. In materials science, the compound’s electronic properties are influenced by the presence of bromine atoms, affecting its performance in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with nitrogen atoms at the 1 and 5 positions.
1,8-Naphthyridine: Contains nitrogen atoms at the 1 and 8 positions and is known for its biological activity.
2,7-Dibromo-1,8-naphthyridine: Similar to 3,4-Dibromo-1,7-naphthyridine but with bromine atoms at the 2 and 7 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other naphthyridine isomers may not be as effective.
Eigenschaften
CAS-Nummer |
53454-39-0 |
|---|---|
Molekularformel |
C8H4Br2N2 |
Molekulargewicht |
287.94 g/mol |
IUPAC-Name |
3,4-dibromo-1,7-naphthyridine |
InChI |
InChI=1S/C8H4Br2N2/c9-6-3-12-7-4-11-2-1-5(7)8(6)10/h1-4H |
InChI-Schlüssel |
FDMCDVANGNPTAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=NC=C(C(=C21)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate](/img/structure/B13960475.png)

![2-[[(4-Amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone](/img/structure/B13960487.png)

![3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B13960498.png)






![2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13960569.png)

